molecular formula C17H22N2O4 B2823163 N-({4-[(2R,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carbonyl]phenyl}methyl)prop-2-enamide CAS No. 2361577-18-4

N-({4-[(2R,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carbonyl]phenyl}methyl)prop-2-enamide

Cat. No.: B2823163
CAS No.: 2361577-18-4
M. Wt: 318.373
InChI Key: HDJHWRSYVYHEFU-HUUCEWRRSA-N
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Description

N-({4-[(2R,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carbonyl]phenyl}methyl)prop-2-enamide is a complex organic compound featuring a pyrrolidine ring, a phenyl group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({4-[(2R,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carbonyl]phenyl}methyl)prop-2-enamide typically involves multiple stepsThe phenyl group is then attached through a carbonylation reaction, and finally, the amide linkage is formed through a coupling reaction with prop-2-enamide .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-({4-[(2R,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carbonyl]phenyl}methyl)prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can yield an alcohol .

Scientific Research Applications

N-({4-[(2R,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carbonyl]phenyl}methyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-({4-[(2R,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carbonyl]phenyl}methyl)prop-2-enamide involves its interaction with specific molecular targets. The hydroxy and methoxymethyl groups can form hydrogen bonds with enzymes, affecting their activity. The phenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and amides with phenyl groups. Examples include:

Uniqueness

N-({4-[(2R,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carbonyl]phenyl}methyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxymethyl group, in particular, can enhance its solubility and reactivity compared to similar compounds .

Properties

IUPAC Name

N-[[4-[(2R,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carbonyl]phenyl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-3-16(21)18-9-12-4-6-13(7-5-12)17(22)19-10-15(20)8-14(19)11-23-2/h3-7,14-15,20H,1,8-11H2,2H3,(H,18,21)/t14-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJHWRSYVYHEFU-HUUCEWRRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CC(CN1C(=O)C2=CC=C(C=C2)CNC(=O)C=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H]1C[C@H](CN1C(=O)C2=CC=C(C=C2)CNC(=O)C=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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